2-(5-methyl-1H-pyrazol-3-yl)acetic acid
Description
Significance of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry
Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. nih.gov The unique structural and electronic properties of the pyrazole nucleus have made its derivatives a focal point of intensive research for over a century.
The history of pyrazole chemistry dates back to the late 19th century. German chemist Ludwig Knorr first used the term "pyrazole" in 1883. ijpsr.com A classic synthesis method was later developed by Hans von Pechmann in 1898. ijpsr.com Since their discovery, pyrazole derivatives have been the subject of continuous investigation, leading to the development of a vast array of synthetic methodologies and a deep understanding of their chemical reactivity. This historical progression has laid the groundwork for the contemporary exploration of more complex derivatives like 2-(5-methyl-1H-pyrazol-3-yl)acetic acid.
The pyrazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved pharmaceutical agents. nih.gov Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties. nih.gov Their applications extend beyond medicine into agrochemicals, where they are used as herbicides and fungicides, and into materials science as dyes and fluorescent probes. mdpi.com This broad relevance underscores the importance of synthesizing and characterizing novel pyrazole derivatives.
Positioning of this compound within Pyrazole Chemistry
Within the extensive family of pyrazoles, this compound is distinguished by its specific substitution pattern, which imparts unique chemical characteristics and potential functionalities.
This compound is classified as a disubstituted pyrazole. Its structure consists of a central pyrazole ring, a methyl group at the 5-position, and an acetic acid side chain at the 3-position. The presence of both a carboxylic acid group, which can act as a hydrogen bond donor and acceptor, and the pyrazole ring, with its capacity for π-π stacking and metal coordination, makes this molecule a versatile building block in supramolecular chemistry and medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| Monoisotopic Mass | 140.05858 Da |
| InChIKey | XSRSEEZCZRABDP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1)CC(=O)O |
Data sourced from PubChem. uni.lu
A plausible, though not explicitly documented, synthetic route for this compound would likely involve the cyclocondensation of a β-keto ester with hydrazine (B178648) hydrate (B1144303), followed by hydrolysis of the resulting ester to yield the carboxylic acid. A very similar compound, Methyl (3-methylpyrazol-5-yl)acetate, has been synthesized by reacting methyl 3,5-dioxohexanoate with hydrazine hydrate in acetic acid. clockss.org
While specific academic publications focusing solely on this compound are limited, its appearance in recent patent literature suggests emerging research interest. Notably, it has been cited in patents related to the development of compounds for the treatment of coronavirus infections. chiralen.com This indicates a potential trajectory for this compound as a key intermediate in the synthesis of novel antiviral agents. Furthermore, its structural motifs are found in derivatives explored for their potential as cannabinoid CB1 receptor antagonists and for treating inflammatory conditions. vulcanchem.com
Overview of Academic Research Challenges and Opportunities Pertaining to this compound
There is a clear need for the development and optimization of synthetic routes to produce this compound efficiently and in high purity. A thorough characterization using modern spectroscopic and crystallographic techniques would provide invaluable data for future research. Furthermore, the potential biological activities of this compound, hinted at by patent literature, remain largely unexplored in academic settings. Systematic screening for various biological targets, informed by the known activities of other pyrazole acetic acid derivatives, could unveil novel therapeutic applications. The functional groups present in the molecule also offer opportunities for further chemical modification, allowing for the creation of libraries of related compounds for structure-activity relationship (SAR) studies.
Structure
3D Structure
Properties
IUPAC Name |
2-(5-methyl-1H-pyrazol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-2-5(8-7-4)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRSEEZCZRABDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41669-06-1 | |
| Record name | 2-(5-methyl-1H-pyrazol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 5 Methyl 1h Pyrazol 3 Yl Acetic Acid and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy stands as a paramount tool for the structural elucidation of organic molecules, providing intricate details about the chemical environment of individual atoms. For 2-(5-methyl-1H-pyrazol-3-yl)acetic acid, a comprehensive analysis of one-dimensional and two-dimensional NMR spectra allows for the complete assignment of its proton and carbon frameworks.
Comprehensive ¹H NMR Spectral Analysis for Proton Environments
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment, with electron-withdrawing groups generally shifting signals to a higher frequency (downfield).
The expected proton signals are:
-CH₃ (Methyl Protons): A singlet in the upfield region, typically around δ 2.2-2.4 ppm. The integration of this signal would correspond to three protons.
-CH₂- (Methylene Protons): A singlet appearing further downfield than the methyl group, likely in the range of δ 3.5-3.8 ppm, due to the proximity of the electron-withdrawing carboxylic acid group and the pyrazole (B372694) ring. This signal would integrate to two protons.
Pyrazolyl H-4 (Olefinic Proton): A singlet corresponding to the proton at the 4-position of the pyrazole ring. Its chemical shift is expected in the olefinic region, around δ 6.0-6.3 ppm.
-COOH (Carboxylic Acid Proton): A broad singlet at a significantly downfield position, typically δ 10-12 ppm, which is characteristic of acidic protons. This signal may be subject to exchange with residual water in the solvent, leading to broadening or even disappearance upon D₂O exchange.
N-H (Pyrazole N-H Proton): A broad singlet that can appear over a wide range of chemical shifts, often between δ 11-13 ppm, and is also exchangeable with D₂O.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₃ | 2.2-2.4 | Singlet | 3H |
| -CH₂- | 3.5-3.8 | Singlet | 2H |
| Pyrazolyl H-4 | 6.0-6.3 | Singlet | 1H |
| N-H | 11-13 | Broad Singlet | 1H |
| -COOH | 10-12 | Broad Singlet | 1H |
Detailed ¹³C NMR Spectral Analysis for Carbon Framework Determination
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. Based on the structure of this compound, six distinct carbon signals are expected.
The predicted chemical shifts for the carbon atoms are:
-CH₃ (Methyl Carbon): The most upfield signal, expected around δ 10-15 ppm.
-CH₂- (Methylene Carbon): Located further downfield, likely in the region of δ 30-35 ppm.
Pyrazolyl C-4: This carbon, bonded to a proton, is expected to appear around δ 105-110 ppm.
Pyrazolyl C-5: The carbon bearing the methyl group, anticipated in the range of δ 140-145 ppm.
Pyrazolyl C-3: The carbon attached to the acetic acid side chain, expected to be the most downfield of the pyrazole ring carbons, around δ 148-152 ppm.
-COOH (Carboxylic Acid Carbon): The most deshielded carbon, with a characteristic chemical shift in the range of δ 170-175 ppm.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ | 10-15 |
| -CH₂- | 30-35 |
| Pyrazolyl C-4 | 105-110 |
| Pyrazolyl C-5 | 140-145 |
| Pyrazolyl C-3 | 148-152 |
| -COOH | 170-175 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would be relatively simple, primarily showing correlations between protons that are two or three bonds apart. While no significant scalar couplings are expected between the isolated singlet signals, weak long-range couplings might be observable between the methyl protons and the pyrazole H-4 proton.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the proton signals of the methyl, methylene (B1212753), and pyrazole H-4 to their corresponding carbon signals, confirming their assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for establishing long-range (two and three-bond) correlations between protons and carbons. This allows for the piecing together of the molecular fragments. Key expected HMBC correlations for this compound would include:
Correlations from the methyl protons to C-5 and C-4 of the pyrazole ring.
Correlations from the methylene protons to C-3 of the pyrazole ring and the carboxylic acid carbon .
Correlations from the pyrazole H-4 proton to C-3 and C-5 .
These 2D NMR experiments, in concert, provide a comprehensive and unambiguous structural elucidation of the molecule.
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Analysis
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups.
Key expected FT-IR absorption bands include:
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
N-H Stretch (Pyrazole): A moderate to sharp band around 3100-3200 cm⁻¹.
C-H Stretch (Aliphatic and Aromatic): Aliphatic C-H stretches from the methyl and methylene groups would appear just below 3000 cm⁻¹, while the aromatic C-H stretch of the pyrazole ring would be observed just above 3000 cm⁻¹.
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1700-1725 cm⁻¹, indicative of the carbonyl group in a carboxylic acid dimer.
C=N and C=C Stretches (Pyrazole Ring): A series of bands in the 1450-1650 cm⁻¹ region corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrazole ring.
C-O Stretch and O-H Bend (Carboxylic Acid): Bands in the 1200-1300 cm⁻¹ and 900-950 cm⁻¹ regions, respectively, associated with the carboxylic acid functionality.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| N-H Stretch (Pyrazole) | 3100-3200 | Moderate |
| C-H Stretch (Aromatic/Olefinic) | >3000 | Weak to Moderate |
| C-H Stretch (Aliphatic) | <3000 | Moderate |
| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong, Sharp |
| C=N, C=C Stretches (Pyrazole Ring) | 1450-1650 | Moderate |
| C-O Stretch / O-H Bend | 1200-1300 / 900-950 | Moderate |
Raman Spectroscopy for Complementary Vibrational Mode Assessment
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.
For this compound, the Raman spectrum would be particularly useful for observing vibrations of non-polar or symmetric bonds. Key features would include:
C=C and C=N Ring Stretching: The symmetric stretching vibrations of the pyrazole ring are expected to be strong in the Raman spectrum, appearing in the 1400-1600 cm⁻¹ region.
C-CH₃ Stretch: The stretching vibration of the carbon-methyl bond would also be observable.
The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in the confirmation of its structure and the identification of its key functional groups.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of the elemental composition of a molecule through the precise measurement of its mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₆H₈N₂O₂, HRMS provides an experimental mass that can be matched to its calculated theoretical mass with a high degree of accuracy, typically within a few parts per million (ppm). uci.eduufl.edu This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental formulas. nih.govcreative-proteomics.com
The accurate mass of the neutral molecule is 140.05858 Da. In typical electrospray ionization (ESI) mass spectrometry, the compound is observed as protonated or deprotonated ions, or as adducts with cations like sodium.
Table 1: Predicted m/z Values for Molecular Ions and Adducts
| Adduct Type | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₆H₉N₂O₂⁺ | 141.06586 |
| [M+Na]⁺ | C₆H₈N₂O₂Na⁺ | 163.04780 |
| [M-H]⁻ | C₆H₇N₂O₂⁻ | 139.05130 |
Data sourced from computational predictions. uni.lu
The fragmentation pathways of this compound under ionization are dictated by the structural features of the molecule, namely the carboxylic acid group, the methylene bridge, and the substituted pyrazole ring. Analysis of these pathways provides valuable structural information.
Key fragmentation processes observed in related pyrazole and carboxylic acid derivatives include:
Decarboxylation: A primary fragmentation route involves the loss of the carboxyl group as carbon dioxide (CO₂), leading to a fragment with an m/z corresponding to [M-COOH]⁺ or [M-CO₂]⁺/⁻. For the protonated molecule, this would result in a fragment ion at m/z 95.0760.
Loss of Water: The presence of the carboxylic acid group can facilitate the neutral loss of a water molecule (H₂O), particularly in the positive ion mode, leading to a fragment at m/z 123.0558.
Side-Chain Cleavage: Cleavage of the bond between the pyrazole ring and the acetic acid side chain (α-cleavage) is another characteristic fragmentation. libretexts.org This can result in ions corresponding to the pyrazole moiety or the acetic acid fragment.
Ring Cleavage: The pyrazole ring itself can undergo fragmentation. Common pathways for pyrazole rings include the expulsion of a nitrogen molecule (N₂) or hydrogen cyanide (HCN), leading to characteristic lower mass fragments that help confirm the presence of the heterocyclic core. whitman.edu
Table 2: Plausible HRMS Fragments of this compound ([M+H]⁺)
| Fragment Ion Formula | Calculated m/z | Plausible Neutral Loss | Description |
|---|---|---|---|
| C₆H₇N₂O⁺ | 123.0558 | H₂O | Loss of water from the carboxylic acid |
| C₅H₇N₂⁺ | 95.0609 | CH₂O₂ | Loss of the carboxylic acid group and a hydrogen |
| C₅H₈N₂⁺ | 96.0687 | CO₂ | Decarboxylation of the side chain |
| C₄H₅N₂⁺ | 81.0453 | C₂H₃O₂ | Cleavage of the entire acetic acid side chain |
Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Geometry and Crystal Packing Analysis
A crucial aspect of pyrazole chemistry is annular prototropic tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. mdpi.comnih.govencyclopedia.pub For this compound, two tautomeric forms are possible:
This compound: The N-H proton is on the nitrogen at position 1, adjacent to the methyl-substituted carbon.
2-(3-methyl-1H-pyrazol-5-yl)acetic acid: The N-H proton is on the nitrogen at position 1, adjacent to the acetic acid-substituted carbon.
The preferred tautomer in the crystalline state is determined by a combination of the electronic effects of the substituents and the optimization of intermolecular interactions, particularly hydrogen bonding. nih.govresearchgate.net The methyl group at C5 is electron-donating, while the acetic acid group at C3 is electron-withdrawing. In many substituted pyrazoles, the N-H proton is preferentially located on the nitrogen atom that minimizes electronic repulsion and maximizes stabilization through intermolecular bonding. X-ray diffraction studies on analogous compounds have shown that both tautomers can be present, though one form often predominates in the solid state. nih.gov
The solid-state structure of this compound is expected to be governed by a network of strong intermolecular hydrogen bonds. The molecule possesses multiple hydrogen bond donor and acceptor sites: the pyrazole N-H group (donor), the pyridine-like pyrazole nitrogen (acceptor), and the carboxylic acid group (both donor and acceptor).
This functionality allows for the formation of robust supramolecular synthons. researchgate.net Common hydrogen bonding motifs in related structures include:
Carboxylic Acid Dimers: A classic and highly stable R²₂(8) graph set motif where two carboxylic acid groups form a dimer through a pair of O-H···O hydrogen bonds.
Pyrazole Chains or Rings: The N-H donor and the sp² nitrogen acceptor of the pyrazole rings can link molecules into chains (catemers) or discrete cyclic assemblies (dimers, trimers). nih.gov
Cross-linking Interactions: Hydrogen bonds connecting the carboxylic acid group of one molecule to the pyrazole ring of another (e.g., O-H···N or N-H···O=C) can create complex 2D or 3D networks. mdpi.com
Table 3: Potential Intermolecular Interactions in Crystalline this compound
| Donor | Acceptor | Interaction Type | Potential Supramolecular Motif |
|---|---|---|---|
| Carboxyl O-H | Carboxyl C=O | Strong Hydrogen Bond | Centrosymmetric Dimer |
| Pyrazole N-H | Pyrazole N | Strong Hydrogen Bond | Chain or Cyclic Assembly |
| Carboxyl O-H | Pyrazole N | Strong Hydrogen Bond | Heteromolecular Linkage |
| Pyrazole N-H | Carboxyl C=O | Strong Hydrogen Bond | Heteromolecular Linkage |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Transition Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from the pyrazole ring, which acts as the principal chromophore.
The aromatic pyrazole system gives rise to intense π → π* transitions, typically observed in the UV region. For pyrazole derivatives, these absorptions are often found in the range of 210-260 nm. mdpi.comphyschemres.org The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the nature and position of the substituents on the ring.
The methyl group (an auxochrome) generally causes a small bathochromic (red) shift due to its electron-donating character.
The acetic acid group , particularly its carbonyl moiety, can also influence the electronic structure. While the carboxylic acid itself has a weak n → π* transition at a longer wavelength, this is often masked by the more intense π → π* bands of the aromatic ring. physchemres.org
In a polar protic solvent, the position of the absorption maxima can shift due to interactions between the solvent and the solute molecule. For instance, hydrogen bonding with the solvent can stabilize the ground and excited states to different extents, leading to solvatochromic shifts. Studies on related pyrazole compounds in ethanol (B145695) have shown sharp absorption peaks around 255 nm. mdpi.com
Table 4: Expected UV-Vis Absorption Data and Electronic Transitions
| Expected λmax Range (nm) | Molar Absorptivity (ε) | Transition Type | Originating Chromophore |
|---|---|---|---|
| 210 - 260 | High | π → π | Pyrazole Ring |
| > 260 | Low | n → π | Carboxylic Acid Carbonyl |
Computational Chemistry and Theoretical Investigations of 2 5 Methyl 1h Pyrazol 3 Yl Acetic Acid
Density Functional Theory (DFT) Calculations for Electronic and Geometric Parameters
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. For 2-(5-methyl-1H-pyrazol-3-yl)acetic acid, these calculations would provide a foundational understanding of its structure and reactivity.
In Silico Modeling of Molecular Interactions
In silico modeling encompasses a range of computational techniques used to simulate molecular interactions. For this compound, this could involve molecular docking studies, where the compound is computationally placed into the binding site of a biologically relevant protein. These models predict the preferred binding orientation and estimate the strength of the interaction, providing insights that are crucial in fields like drug discovery.
Advanced Molecular Docking Studies with Biomolecular Targets (focused on binding modes and interactions)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as this compound, into the binding site of a target protein. While specific molecular docking studies for this compound are not widely published, the general approach would involve selecting a relevant biomolecular target. Pyrazole (B372694) derivatives have been investigated as inhibitors of various enzymes, including cyclooxygenases (COX), kinases, and androgen receptors rjpn.orgnih.gov.
A hypothetical docking study of this compound would reveal its binding mode within the active site of a target protein. The analysis would focus on the key interactions that stabilize the ligand-protein complex. These interactions typically include:
Hydrogen Bonds: The carboxylic acid group and the pyrazole ring's nitrogen atoms are potential hydrogen bond donors and acceptors. These would likely form critical hydrogen bonds with amino acid residues in the protein's active site.
Hydrophobic Interactions: The methyl group on the pyrazole ring can engage in hydrophobic interactions with nonpolar residues of the target protein.
π-π Stacking: The aromatic pyrazole ring could participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
The results of such a study would elucidate the structural basis for the molecule's potential inhibitory activity and provide a foundation for designing more potent analogs.
Binding Affinity Predictions and Interaction Energy Calculations
Beyond predicting the binding pose, computational methods can estimate the binding affinity, which is a measure of the strength of the interaction between the ligand and its target. A lower binding energy typically indicates a more stable complex and, potentially, a more potent compound.
Binding affinity is often expressed as a docking score or a calculated free energy of binding (ΔG_bind). These values are derived from scoring functions that account for various energetic contributions, including electrostatic and van der Waals interactions. For this compound, these calculations would quantify the strength of its interaction with a given biomolecular target. While specific data is not available, a representative table of what such findings would look like is presented below.
| Biomolecular Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| Hypothetical Kinase A | -8.5 | Lys72, Asp184, Phe185 | Hydrogen Bond, Hydrophobic, π-π Stacking |
| Hypothetical Enzyme B | -7.2 | Arg120, Tyr355 | Hydrogen Bond, Salt Bridge |
Prediction and Analysis of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules. The key parameters include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).
For this compound, DFT calculations could predict these properties. The presence of the pyrazole ring, which is an electron-rich aromatic system, suggests that the molecule could possess NLO properties. The acetic acid and methyl groups act as donor/acceptor substituents that can influence the electronic distribution and enhance the NLO response. Theoretical studies on other pyrazole derivatives have shown that they can exhibit significant NLO effects mdpi.com.
A computational analysis would involve optimizing the molecule's geometry and then calculating the NLO parameters. The results would typically be presented in a table, as illustrated below.
| Parameter | Calculated Value (a.u.) |
|---|---|
| Dipole Moment (μ) | Data not available |
| Polarizability (α) | Data not available |
| First Hyperpolarizability (β) | Data not available |
These theoretical predictions would be invaluable in identifying this compound as a candidate for NLO applications, prompting experimental validation.
Theoretical Insights into Tautomerism and Isomerism
Pyrazole derivatives can exist in different tautomeric forms, which can significantly impact their chemical reactivity and biological activity. For this compound, annular tautomerism is possible, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in two main tautomers: this compound and 2-(3-methyl-1H-pyrazol-5-yl)acetic acid.
Furthermore, pyrazoles can exhibit keto-enol tautomerism if a hydroxyl group is present, though this is less directly applicable to the titled compound unless considering its behavior in specific reaction environments. Theoretical calculations, typically using DFT or ab initio methods, can determine the relative energies and stabilities of these tautomers researchgate.netnih.govresearchgate.netclockss.org. The calculations would consider the electronic energy, zero-point vibrational energy, and thermal corrections to predict the most stable form in the gas phase and in different solvents.
The stability of the tautomers is influenced by the electronic effects of the substituents. In this case, the methyl and acetic acid groups will play a role in determining the preferred tautomeric form. An electron-donating group like methyl tends to favor the tautomer where the adjacent nitrogen is protonated, while the electron-withdrawing character of the acetic acid group will also influence the equilibrium nih.gov.
A summary of a hypothetical computational study on the tautomerism of this compound is shown in the table below.
| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |
|---|---|---|
| This compound | 0.00 (Reference) | 0.00 (Reference) |
| 2-(3-methyl-1H-pyrazol-5-yl)acetic acid | Data not available | Data not available |
Understanding the tautomeric preferences is essential as different tautomers may exhibit distinct binding modes in molecular docking and have different physicochemical properties.
Coordination Chemistry and Metal Complexation of 2 5 Methyl 1h Pyrazol 3 Yl Acetic Acid and Its Derivatives
Design Principles for Pyrazole (B372694) Acetic Acid Ligands
The design of pyrazole acetic acid ligands for specific applications in coordination chemistry is guided by a fundamental understanding of their potential binding modes and the electronic and steric influence of their substituents. These factors collectively dictate the geometry and stability of the resulting metal complexes.
Chelation Modes and Donor Atom Preferences
Pyrazole-based ligands offer a variety of coordination modes. They can act as monodentate ligands through the pyridine-type nitrogen atom of the pyrazole ring or, upon deprotonation, the pyrazolate anion can bridge two metal centers in an exo-bidentate fashion. The incorporation of a carboxymethyl group at the 3-position introduces additional oxygen donor atoms, enabling chelation.
The 2-(5-methyl-1H-pyrazol-3-yl)acetic acid ligand possesses three potential coordination sites: the two nitrogen atoms of the pyrazole ring and the carboxylate group. This allows for several chelation modes, including:
N,O-chelation: Involving the pyridine-type nitrogen of the pyrazole ring and one oxygen atom of the carboxylate group to form a stable five-membered chelate ring.
Bridging: The pyrazolate anion can bridge two metal centers, while the carboxylate group can also engage in various bridging modes (syn-syn, syn-anti, anti-anti), facilitating the formation of polynuclear structures.
The preference for a particular chelation mode is influenced by several factors, including the nature of the metal ion (hard vs. soft acid-base principles), the reaction conditions (pH, solvent), and the presence of other coordinating ligands.
Influence of Substituents on Ligand Properties
Substituents on the pyrazole ring play a crucial role in modulating the electronic and steric properties of the ligand, thereby influencing the structure and stability of the resulting metal complexes.
Methyl Group (at C5): The electron-donating nature of the methyl group at the 5-position of the pyrazole ring increases the electron density on the ring nitrogen atoms. This enhances the basicity of the pyridine-type nitrogen, making it a stronger donor towards metal ions. Sterically, the methyl group can influence the packing of ligands around a metal center, potentially affecting the coordination geometry.
Acetic Acid Group (at C3): The acetic acid moiety introduces a versatile coordinating group. Upon deprotonation, the carboxylate can act as a monodentate, bidentate chelating, or bridging ligand. The flexibility of the carboxymethyl arm allows it to accommodate the geometric preferences of various metal ions. The acidity of the pyrazole N-H proton can also be influenced by the substituent at the 3-position.
The interplay of these substituents allows for the fine-tuning of the ligand's properties to achieve desired coordination architectures and functionalities in the resulting metal complexes.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting structures, ranging from simple mononuclear species to complex coordination polymers, are often characterized by single-crystal X-ray diffraction.
Formation of Mononuclear Metal-Pyrazole Acetate Complexes
Mononuclear complexes are fundamental units in coordination chemistry and can be readily synthesized using pyrazole acetic acid derivatives. For instance, the reaction of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (a derivative of the title compound) with cadmium(II) chloride and copper(II) nitrate leads to the formation of mononuclear complexes. nih.gov
In the case of the cadmium complex, [Cd(L)₂Cl₂], the cadmium ion is coordinated by two pyrazole acetamide ligands and two chloride ions. nih.gov Similarly, the copper complex, Cu(L)₂(C₂H₅OH)₂₂, features a central copper ion coordinated to two pyrazole acetamide ligands and two ethanol (B145695) molecules. nih.gov In these structures, the pyrazole acetamide ligand coordinates to the metal center, demonstrating the accessibility of the pyrazole nitrogen for coordination.
| Complex | Metal Ion | Ligand | Coordination Sphere | Reference |
|---|---|---|---|---|
| [Cd(L)₂Cl₂] | Cd(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Two ligand molecules and two chloride anions | nih.gov |
| Cu(L)₂(C₂H₅OH)₂₂ | Cu(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Two ligand molecules and two ethanol molecules | nih.gov |
Construction of Polynuclear Complexes and Coordination Polymers
The ability of the pyrazolate and carboxylate groups to act as bridging ligands makes this compound and its analogues excellent candidates for the construction of polynuclear complexes and coordination polymers. nih.govresearchgate.net The pyrazolate bridge typically holds two metal centers in close proximity, while the carboxylate group can link these units into higher-dimensional structures.
| Complex Type | Metal Ion | Bridging Ligand | Structural Motif | Reference |
|---|---|---|---|---|
| Dinuclear | Ni(II) | Pyrazole-3-carboxylic acid | Bridged binuclear units | researchgate.net |
| Coordination Polymer | Cu(II) | Pyrazole-3-carboxylic acid | 2D-layered structure from binuclear units | researchgate.net |
| Coordination Polymer | Cu(II) | Pyrazole-4-carboxylic acid | 2D-layered structure from binuclear units | researchgate.net |
In Situ Ligand Oxidation and its Impact on Coordination Architectures
In certain coordination reactions, the pyrazole-based ligand can undergo in situ transformations, such as oxidation, leading to the formation of new ligand species and, consequently, novel coordination architectures. These transformations are often promoted by the metal ion itself, particularly those with accessible higher oxidation states like Fe(III).
A notable example involves the reaction of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide with Fe(III). This reaction results in the in situ oxidation of the ligand to 3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-one, which then coordinates to the Fe(II) center (formed from the reduction of Fe(III)) to give the complex Fe(L²)₂(H₂O)₂₂·2H₂O. nih.gov This process demonstrates that the initial pyrazole acetic acid derivative can serve as a precursor to more complex heterocyclic ligands under specific reaction conditions, thereby expanding the structural diversity of the resulting metal complexes. The coordination sphere of the iron in this complex is completed by two molecules of the newly formed ligand and two water molecules. nih.gov
Spectroscopic and Diffraction Studies of Coordination Compounds
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of coordination compounds. Studies on metal complexes of ligands structurally related to this compound, such as its acetamide derivative, reveal detailed information about coordination modes, bond lengths, and angles.
For instance, in complexes derived from N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the ligand typically coordinates to metal centers like Cd(II), Cu(II), and Fe(II) through the pyrazole nitrogen atom and the amide oxygen atom, acting as a bidentate ligand. nih.gov The metal centers often adopt distorted octahedral or other common geometries, with the remaining coordination sites occupied by co-ligands (like chloride ions) or solvent molecules (such as ethanol or water). nih.gov
The coordination geometry around the metal ion is influenced by the nature of the metal, the co-ligands, and the steric bulk of the primary ligand. In a cadmium complex, [Cd(L1)2Cl2] (where L1 is the acetamide derivative), the Cd(II) ion is found in a distorted octahedral environment. nih.gov Similarly, a copper complex, Cu(L1)2(C2H5OH)22, shows the Cu(II) center also in an octahedral geometry, coordinated to two ligand molecules and two ethanol molecules. nih.gov These structures confirm the versatility of the pyrazole-based framework in forming stable coordination entities.
Table 1: Selected Crystallographic Data for a Representative Metal Complex with a 2-(5-methyl-1H-pyrazol-3-yl)acetamide Ligand
| Parameter | [Cd(L1)2Cl2] |
|---|---|
| Metal Ion | Cd(II) |
| Coordination Geometry | Distorted Octahedral |
| Ligand Coordination | Bidentate (N_pyrazole, O_amide) |
Data sourced from studies on N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1). nih.gov
Vibrational (Infrared) and electronic (UV-Visible) spectroscopy are powerful tools for probing the coordination of this compound to metal ions in the solid state and in solution.
Infrared (IR) Spectroscopy: Upon complexation, characteristic vibrational bands of the ligand are expected to shift. The stretching vibration of the carboxylic acid's C=O group, typically observed in a specific region of the IR spectrum, will shift upon deprotonation and coordination to a metal center. Similarly, the N-H stretching vibration of the pyrazole ring may be perturbed by coordination or involvement in hydrogen bonding. In complexes of the related N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the IR spectra show characteristic bands for the pyrazole and acetamide groups, which are analyzed to confirm the coordination mode. nih.gov For pyrazole-carboxylate systems, the difference between the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching frequencies of the carboxylate group provides valuable information about its coordination mode (monodentate, bidentate chelating, or bridging).
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the electronic structure and the coordination environment of the metal ion. The free ligand typically exhibits absorption bands in the UV region corresponding to π→π* transitions within the pyrazole and other aromatic rings. mocedes.org Upon complexation, these bands may shift (either bathochromically or hypsochromically), and new, weaker bands may appear in the visible region. mocedes.org These new bands are often attributed to d-d transitions of the metal center or to ligand-to-metal charge transfer (LMCT) transitions. The position and intensity of these bands are highly dependent on the identity of the metal ion and the geometry of the complex.
Table 2: Representative Spectroscopic Data for Pyrazole-Based Ligands and Complexes
| Compound Type | Technique | Characteristic Feature | Observation upon Complexation |
|---|---|---|---|
| Free Ligand | IR | ν(C=O) of carboxylic acid | Disappearance of O-H band, appearance of ν_asym/ν_sym(COO⁻) |
| Free Ligand | IR | ν(N-H) of pyrazole | Shift in frequency and/or broadening |
| Free Ligand | UV-Vis | π→π* transitions | Shift in λ_max |
Elucidation of Metal-Ligand Bonding Nature and Electronic Structures
The nature of the bonding between the this compound ligand and a metal center is primarily a coordinate covalent bond. This involves the donation of electron pairs from the Lewis basic donor atoms of the ligand (the sp²-hybridized nitrogen of the pyrazole ring and one or both oxygen atoms of the carboxylate group) to the Lewis acidic metal ion. The pyrazole N-H group generally does not deprotonate for coordination but plays a crucial role in supramolecular assembly via hydrogen bonding. nih.gov
Supramolecular Interactions within Coordination Frameworks
Beyond the primary coordination bonds, non-covalent interactions play a defining role in the crystal engineering of complexes derived from this compound. These interactions, including hydrogen bonding and π-stacking, dictate the final dimensionality and topology of the solid-state architecture, leading to the formation of discrete molecules, one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. nih.govmdpi.com
Hydrogen bonding is a dominant force in the self-assembly of pyrazole-based coordination compounds. The pyrazole ring is an excellent functional group for directing supramolecular structures because it contains both a hydrogen bond donor (the N-H group) and an acceptor (the sp² nitrogen atom). researchgate.netrsc.org
In complexes of pyrazole-carboxylates, several robust hydrogen-bonding motifs are frequently observed:
Inter-ligand H-bonds: The pyrazole N-H group can form strong hydrogen bonds with the oxygen atoms of the carboxylate group of an adjacent ligand. researchgate.net This often results in the formation of specific graph-set motifs, such as R¹₁(7) or R¹₁(5) rings, which link ligands coordinated to the same or different metal centers. researchgate.net
Ligand-Solvent H-bonds: Coordinated or lattice solvent molecules (e.g., water, ethanol) can act as bridges, connecting different complex units through a network of hydrogen bonds. nih.gov
These directional interactions are critical in extending the dimensionality of the structure, for example, by linking 0D mononuclear units into 1D chains or 2D sheets. nih.gov
Aromatic π-stacking is another significant non-covalent interaction that contributes to the stability of the crystal lattice. The five-membered pyrazole rings are aromatic and can engage in π-π stacking interactions with adjacent pyrazole or other aromatic rings within the structure. mdpi.comresearchgate.net These interactions are typically characterized by face-to-face or offset arrangements of the rings with inter-planar distances in the range of 3.4–3.8 Å.
In addition to classic π-π stacking, other weaker interactions such as C-H···π interactions can also be present. mdpi.commdpi.com In these interactions, a C-H bond from a methyl group or the ligand backbone points towards the electron-rich face of a pyrazole ring, further stabilizing the supramolecular assembly. The interplay between strong hydrogen bonds and weaker π-stacking and C-H···π forces provides a powerful strategy for the rational design and synthesis of coordination polymers with desired topologies and properties. nih.govacs.org
Biological Activity Mechanisms and Structure Activity Relationship Sar Studies of 2 5 Methyl 1h Pyrazol 3 Yl Acetic Acid Derivatives
Mechanistic Investigations of Antimicrobial Efficacy
Derivatives of the pyrazole (B372694) scaffold have been identified as promising antimicrobial agents, tackling the persistent challenge of drug resistance. nih.govnih.gov Their mechanisms of action are multifaceted, targeting not only bacterial growth but also key virulence factors like biofilm formation.
Molecular Basis of Antibacterial Activity Against Specific Strains
Pyrazole derivatives have shown efficacy against a spectrum of both Gram-positive and Gram-negative bacteria. mdpi.commdpi.com Studies have demonstrated that their antibacterial action can be attributed to various molecular interactions. For instance, certain pyrazole-based compounds have been predicted to act as DNA gyrase inhibitors, an essential enzyme for bacterial DNA replication. nih.gov
The antimicrobial potency is often linked to the specific substituents on the pyrazole ring. For example, a series of N-phenyl-1H-pyrazole-4-carboxamides were effective against several Staphylococcus aureus strains. nih.govresearchgate.net Another study on pyrazole-1-carbothiohydrazide derivatives found that compound 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide displayed potent activity against S. aureus, E. coli, and C. albicans, with Minimum Inhibitory Concentration (MIC) values in some cases lower than standard drugs like chloramphenicol (B1208) and clotrimazole. nih.gov The introduction of electron-withdrawing groups, such as bromo, nitro, and hydroxy groups, onto pyrazole clubbed imino phenyl derivatives has been observed to enhance activity against various bacterial strains. ajpp.in
Inhibition of Biofilm Formation and Associated Mechanisms
A significant strategy in combating antimicrobial resistance is the targeting of bacterial biofilms, which are structured communities of bacteria that provide protection against antibiotics. researchgate.netnih.gov Pyrazole derivatives have emerged as effective inhibitors of biofilm formation. nih.govmdpi.com
One key mechanism is the disruption of quorum sensing (QS), the cell-to-cell communication process that bacteria use to coordinate biofilm formation. nih.gov Certain pyrazole derivatives have been shown to interfere with QS signaling molecules like acetyl homoserine lactones (AHLs), thereby preventing the establishment of the biofilm matrix. nih.govmdpi.com Scanning electron microscopy analysis has visually confirmed the disruption of biofilms in the presence of active pyrazole compounds. nih.gov
Another promising mechanism involves the inhibition of the cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) signaling pathway, which is crucial for biofilm development in many bacteria, including Pseudomonas aeruginosa. A pyrazole-derived molecule, known as ABA-4, was found to reduce intracellular c-di-GMP levels, leading to a 90% inhibition of biofilm formation at a concentration of 25 µM and inducing 60% dispersal of pre-formed biofilms at 100 µM. mdpi.com
Research on N-phenyl-1H-pyrazole-4-carboxamide derivatives identified 1-(2,5-dichlorophenyl)-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide as a particularly potent inhibitor of biofilm formation in three different S. aureus strains, with IC50 values ranging from 2.3 to 32 μM. nih.govresearchgate.net These findings highlight the potential of pyrazole derivatives as anti-virulence agents that can overcome resistance by targeting bacterial community behaviors rather than viability alone. nih.gov
Elucidation of Anti-inflammatory Pathways and Cellular Modulations
Chronic inflammation is a contributing factor to numerous diseases, making the development of effective anti-inflammatory agents a critical therapeutic goal. mdpi.com Pyrazole derivatives have a long history in this area, with some compounds acting through well-defined molecular pathways to modulate the inflammatory response. nih.govnih.gov
The anti-inflammatory effects of these compounds are often achieved by inhibiting key enzymes in the inflammatory cascade. Many pyrazole derivatives function as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a central player in inflammation therapy. srrjournals.comnih.gov Structure-activity relationship studies of thymol-pyrazole hybrids identified compounds with potent dual inhibitory activity against both COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in inflammatory pathways. researchgate.net For example, one such hybrid exhibited an IC50 value of 0.043 µM against COX-2. researchgate.net
Beyond direct enzyme inhibition, pyrazole derivatives can modulate crucial inflammatory signaling pathways within cells. A significant target is the nuclear factor kappa B (NF-κB) pathway, which acts as a primary mediator of pro-inflammatory gene induction. nih.gov Studies have shown that certain pyrazole derivatives can potently inhibit NF-κB transcription activity in lipopolysaccharide-stimulated macrophage cell lines (RAW264.7). This inhibition leads to a significant reduction in the expression of various pro-inflammatory cytokines, demonstrating a mechanism that targets the core of the inflammatory response at the genetic level. nih.gov By inhibiting both the proliferative and exudative phases of inflammation, these compounds demonstrate a comprehensive anti-inflammatory profile. nih.gov
Mechanistic Studies of Anticancer Activity
The pyrazole scaffold is a privileged structure in the design of novel anticancer agents, with derivatives demonstrating the ability to interfere with cancer cell proliferation, survival, and signaling. srrjournals.comnih.govmdpi.com The mechanisms often involve the induction of programmed cell death and the targeted inhibition of critical intracellular signaling cascades.
Induction of Apoptosis in Cancer Cell Lines
A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved by modulating the delicate balance of pro- and anti-apoptotic proteins.
Studies have shown that these compounds can trigger the intrinsic apoptotic pathway. For example, certain pyrazole ring-containing derivatives were found to induce apoptosis in MCF7 breast cancer cells through the activation of caspase-3 and PARP, downregulation of the anti-apoptotic protein Bcl-2, and upregulation of the pro-apoptotic protein BAX and the tumor suppressor p53. nih.gov Similarly, other pyrazole-indole hybrids have been shown to significantly increase the activity of caspase-3 and Bax while decreasing levels of Bcl-2 in HepG2 liver cancer cells. acs.org
Flow cytometry analysis has confirmed the pro-apoptotic effects of these derivatives. Compound (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H- pyrazol-4-yl)methylene) hydrazinecarboximidamide (8l) induced apoptosis in MDA-MB-231 breast cancer cells in a concentration-dependent manner. nih.gov Furthermore, some derivatives can arrest the cell cycle at specific phases, such as the G2/M phase, preventing cancer cells from dividing and proliferating. semanticscholar.org This combination of cell cycle arrest and apoptosis induction makes these compounds potent candidates for cancer therapy. srrjournals.comsemanticscholar.org
Modulation of Key Intracellular Signaling Pathways (e.g., EGFR/PI3K/AKT/mTOR)
In addition to promoting apoptosis, pyrazole derivatives can target specific signaling pathways that are frequently dysregulated in cancer and are critical for tumor growth, proliferation, and survival. rsc.orgnih.govnih.gov One of the most important of these is the EGFR/PI3K/AKT/mTOR pathway.
Research on novel pyrazolyl-s-triazine derivatives has demonstrated potent, direct inhibition of the Epidermal Growth Factor Receptor (EGFR), a key upstream activator of this pathway. nih.gov Specific compounds showed strong EGFR inhibitory activity with low nanomolar IC50 values. nih.gov Inhibition of EGFR subsequently blocks the downstream signaling cascade, including PI3K, AKT, and mTOR. This was confirmed by measuring the protein levels of these downstream effectors, which showed a marked reduction upon treatment with the pyrazole derivatives. nih.gov
The table below summarizes the inhibitory activity of selected pyrazolyl-s-triazine derivatives on key components of the EGFR/PI3K/AKT/mTOR pathway in MDA-MB-231 triple-negative breast cancer cells. nih.gov
Data sourced from a study on pyrazolyl-s-triazine derivatives, showing enzymatic inhibition of EGFR and fold inhibition of downstream proteins relative to an untreated control. nih.gov
This targeted inhibition of a critical oncogenic pathway underscores the sophisticated mechanisms through which these compounds operate, providing a strong rationale for their development as targeted cancer therapies. nih.gov
Antiviral Activity Research: Insights into Molecular Targets (e.g., HIV-1 Reverse Transcriptase Inhibition)
Derivatives of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid have been a focal point in the quest for novel antiviral agents, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). Research has primarily centered on their ability to inhibit the viral enzyme reverse transcriptase (RT), which is crucial for the conversion of viral RNA into DNA, a critical step in the HIV-1 lifecycle. nih.gov
HIV-1 RT possesses two key enzymatic functions: an RNA- and DNA-dependent DNA polymerase activity and a ribonuclease H (RNase H) activity. nih.gov While all currently approved anti-HIV drugs targeting RT act on the polymerase domain, the RNase H domain, which selectively degrades the RNA strand of the RNA:DNA hybrid, represents another vital, albeit less exploited, target for antiviral therapy. nih.gov
Certain pyrazole carboxylic acid derivatives have been specifically designed as inhibitors of the HIV-1 RT-associated RNase H function. nih.govacs.org For instance, a series of pyrrolyl–pyrazole carboxylic acids were developed as non-diketo acid (non-DKA) scaffolds. nih.gov This design was a strategic move away from the biologically liable diketo acid (DKA) chain found in earlier inhibitors. nih.govacs.org Among these, oxyphenylpyrrolyl–pyrazole derivatives demonstrated potent inhibitory activities in the low micromolar to submicromolar range. nih.gov The most potent compound in one study, designated 11b, inhibited RNase H with a half-maximal inhibitory concentration (IC₅₀) of 0.27 μM. nih.govacs.org These compounds showed high selectivity for RNase H over other viral enzymes like integrase. nih.gov
Other research has focused on pyrazole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) that target the polymerase domain. acs.orgnih.gov These NNRTIs bind to a hydrophobic pocket near the polymerase active site, inducing conformational changes that restrict the enzyme's flexibility and prevent nucleotide incorporation during reverse transcription. acs.org Structure-based optimization has led to the discovery of pyrazolo[3,4-c]pyridazine NNRTIs that are highly effective against both wild-type and NNRTI-resistant viral strains in cell culture. acs.orgnih.gov
Additionally, pyrazole-based compounds have been synthesized and evaluated against a wide array of other RNA and DNA viruses. rsc.orgnih.govfrontiersin.org For example, certain N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline derivatives have shown the ability to interfere with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV). frontiersin.org
| Compound Series | Specific Derivative | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| Oxyphenylpyrrolyl–pyrazole | 11b | HIV-1 RNase H | 0.27 | nih.govacs.org |
| Non-DKA pyrrolyl derivative | 6a | HIV-1 RNase H | Low micromolar | nih.gov |
| Non-DKA pyrrolyl derivative | 10a | HIV-1 RNase H | Low micromolar | nih.gov |
Exploration of Herbicidal and Pesticidal Action Mechanisms
The pyrazole scaffold is a key component in a variety of agrochemicals, including herbicides and pesticides. nih.gov Their mechanisms of action are diverse, targeting essential biochemical pathways in weeds, pests, and plant pathogens.
In the context of fungicides, pyrazole derivatives, particularly pyrazole-4-carboxamides, have been successfully developed as potent inhibitors of succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II. acs.orgacs.org SDH is a crucial enzyme in both the citric acid cycle and the mitochondrial electron transport chain, playing a vital role in cellular respiration and energy production in fungi. acs.orgnih.gov By blocking the activity of SDH, these fungicides disrupt the fungus's energy supply, leading to its death. nih.gov
For example, novel pyrazole-4-carboxamides bearing an ether group have demonstrated outstanding activity against the plant pathogen Rhizoctonia solani. acs.org The most effective compounds, 7d and 12b, had EC₅₀ (half-maximal effective concentration) values of 0.046 μg/mL, significantly more potent than commercial fungicides like boscalid (B143098) and fluxapyroxad. acs.org Enzymatic assays confirmed that these compounds directly inhibit SDH, and molecular docking studies revealed they bind within the enzyme's active site, interacting with key amino acid residues. acs.orgacs.org This targeted action disrupts the morphology of the fungal hyphae, ultimately inhibiting growth. acs.org
As herbicides, certain pyrazole derivatives function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.netnih.gov HPPD is a key enzyme in the biosynthetic pathway of plastoquinones and tocopherols. Plastoquinones are essential cofactors for the enzyme phytoene (B131915) desaturase in the carotenoid biosynthesis pathway. researchgate.net The inhibition of HPPD leads to a depletion of plastoquinones, which in turn blocks carotenoid synthesis. Carotenoids are vital for protecting chlorophyll (B73375) from photo-oxidation. Without them, chlorophyll is rapidly destroyed in the presence of light, leading to the characteristic bleaching symptoms (whitening of plant tissues) and eventual death of the weed. researchgate.net Pyrazole herbicides like pyrazolate are metabolized in plants to a common active compound, 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole, which is a potent inhibitor of HPPD with an IC₅₀ value in the nanomolar range. researchgate.net
As insecticides, the mode of action for many pyrazole-based compounds involves the disruption of the insect's nervous system or energy metabolism. researchgate.netnih.gov Some pyrazole insecticides act as inhibitors of mitochondrial electron transport at the NADH-CoQ reductase site (Complex I), which disrupts the formation of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. researchgate.net This impairment of ATP production leads to cellular destruction and the death of the insect. researchgate.net Other pyrazole insecticides, like fipronil, act as antagonists of the gamma-aminobutyric acid (GABA) receptor, blocking chloride ion channels in nerve cells and leading to excessive neuronal stimulation and death.
Comprehensive Structure-Activity Relationship (SAR) Analysis
Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of biologically active this compound derivatives. researchgate.net SAR studies correlate specific structural features of the molecules with their observed biological effects, identifying key components responsible for potency and selectivity. researchgate.net
Substituents on the pyrazole ring play a critical role in modulating the biological activity of these compounds across antiviral, herbicidal, and fungicidal applications. researchgate.netjlu.edu.cn The nature, size, and position of these substituents can significantly influence how the molecule interacts with its biological target. researchgate.net
In the context of anti-HIV agents, modifications to the pyrazole ring are pivotal. For a series of S-DABO derivatives, which act as HIV-1 NNRTIs, the (1H-pyrazol-3-yl)methyl-thio group at the C2 position of the pyrimidine (B1678525) ring was found to be favorable for antiviral activity. nih.gov Furthermore, diverse groups connected to the C5' position of this pyrazole ring were studied, showing that this position is a key determinant of potency. nih.gov For RNase H inhibitors, the presence of specific aromatic ring systems attached to the pyrazole core was identified as a critical requirement for potent inhibition. acs.org
In the development of fungicides, substituents on the pyrazole ring significantly affect activity. For a series of pyrazole analogues targeting plant pathogenic fungi, it was found that a straight-chain alkyl or a cycloalkyl group as the R₁ substituent was a key structural moiety for high activity. nih.gov For example, a compound bearing a cycloalkyl substituent (1v) showed antifungal activity against F. graminearum that was superior to the commercial fungicide pyraclostrobin. nih.gov
For herbicides, the substituents on the pyrazole ring also dictate efficacy. In a study of pyrazole aromatic ketone analogs that inhibit HPPD, various substitutions on the pyrazole and the associated aromatic ketone moiety led to significant differences in herbicidal activity against various weed species. nih.gov
| Compound | R₁ Substituent | R₂ Substituent | Activity vs. Pyraclostrobin | Reference |
|---|---|---|---|---|
| 1t | Straight-chain alkyl | Aryl OCF₃ | High | nih.gov |
| 1v | Cycloalkyl | Aryl OCF₃ | Superior | nih.gov |
| 1u | Secondary acyclic alkyl | Aryl OCF₃ | Lower | nih.gov |
The acetic acid moiety of this compound and its analogues is a critical functional group that can be modified to fine-tune the compound's activity, selectivity, and pharmacokinetic properties.
In the development of HIV-1 RNase H inhibitors, the modification of the acidic side chain was a central strategy. Researchers transitioned from a diketo acid (DKA) chain to a more stable pyrazole carboxylic acid scaffold. nih.govacs.org This change was made to improve the compound's metabolic stability while retaining the essential chelating properties needed to bind to the two magnesium ions in the RNase H active site. nih.gov This demonstrates that while the acidic function is crucial for the mechanism of action, the structure of the chain linking it to the pyrazole core can be altered to enhance drug-like properties. acs.org
In other classes of biologically active pyrazoles, the carboxylic acid is often converted into other functional groups, such as amides or esters, to create prodrugs or to alter the binding interactions with the target protein. researchgate.netmdpi.com For example, pyrazole-4-carboxamides are a major class of SDHI fungicides. acs.org The amide linkage is a key structural feature that correctly orients the molecule within the binding pocket of the succinate dehydrogenase enzyme. acs.orgacs.org Similarly, pyrazole-based amide derivatives have shown potent insecticidal activity. nih.govmdpi.com The introduction of amide and ester groups can enhance the interaction between the molecule and its receptor, leading to improved biological activity. mdpi.com
Stereochemical Effects on Molecular Recognition and Biological Response
The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a critical determinant of its biological activity. For derivatives of this compound, the presence of one or more chiral centers can lead to the existence of stereoisomers, such as enantiomers and diastereomers. These isomers, while having the same chemical formula and connectivity, can exhibit profound differences in their pharmacological profiles due to the stereospecific nature of biological macromolecules like enzymes and receptors.
Molecular recognition between a ligand, such as a pyrazole derivative, and its biological target is highly dependent on a precise spatial fit, often described by the "lock and key" or "induced fit" models. The specific orientation of functional groups in three-dimensional space dictates the potential for forming key interactions—such as hydrogen bonds, ionic bonds, and hydrophobic interactions—within the target's binding site. Consequently, one stereoisomer may bind with high affinity and elicit a desired biological response, while another may bind weakly or not at all. In some cases, an inactive isomer can even antagonize the effect of the active one or interact with a different target, potentially leading to off-target effects.
The asymmetric synthesis of pyrazole and pyrazolone (B3327878) derivatives is an area of significant research, underscoring the importance of controlling stereochemistry to produce enantiomerically pure compounds for biological evaluation. rwth-aachen.dersc.org Methodologies for the catalytic asymmetric synthesis of pyrazolones, particularly those bearing a tetrasubstituted stereocenter at the C-4 position, have been developed to allow for the selective production of a single enantiomer. thieme-connect.com
While specific structure-activity relationship (SAR) studies detailing the stereochemical effects for derivatives of this compound are not extensively detailed in publicly available literature, the principles of stereoselectivity are well-established for the broader class of pyrazole-containing compounds. For instance, modeling studies on other novel pyrazole compounds designed as cyclooxygenase-2 (COX-2) inhibitors have shown that enantiomers can have comparable docking scores within the enzyme's active site, yet this does not preclude differences in their actual biological activity. ku.dk
To illustrate the potential impact of stereochemistry, consider a hypothetical scenario where a derivative of this compound possesses a single chiral center on the acetic acid side chain, resulting in (R)- and (S)-enantiomers. Their interaction with a specific biological target, such as an enzyme, could vary significantly.
Table 1: Hypothetical Biological Activity of Chiral Isomers
| Compound | Isomer | Target Binding Affinity (Ki, nM) | Biological Response (% Inhibition at 1µM) |
| Derivative X | (R)-enantiomer | 50 | 85 |
| Derivative X | (S)-enantiomer | 5000 | 10 |
| Derivative X | Racemic Mixture | Not Applicable | 48 |
| This table is a hypothetical illustration of potential differences in biological activity between stereoisomers and is not based on experimental data for the specified compound class. |
In this illustrative example, the (R)-enantiomer demonstrates significantly higher binding affinity (lower Ki value) and a correspondingly greater biological response compared to the (S)-enantiomer. The racemic mixture, which contains equal parts of both enantiomers, shows an intermediate activity. This highlights why the development and testing of single-enantiomer drugs are often crucial in medicinal chemistry to maximize therapeutic efficacy.
Advanced Applications and Future Directions in 2 5 Methyl 1h Pyrazol 3 Yl Acetic Acid Research
Utility as Versatile Building Blocks in Organic Synthesis
The inherent reactivity of the pyrazole (B372694) and carboxylic acid moieties in 2-(5-methyl-1H-pyrazol-3-yl)acetic acid positions it as a valuable precursor in the synthesis of a diverse array of organic molecules. Its bifunctional nature allows for sequential or one-pot reactions to construct complex heterocyclic systems.
Precursors for Novel Heterocyclic Compounds (e.g., Triazoles, Pyrimidines)
The pyrazole nucleus is a common scaffold in medicinal chemistry, and the acetic acid side chain of this compound provides a convenient handle for elaboration into other heterocyclic rings. For instance, the carboxylic acid can be converted to an amide, which can then undergo cyclization reactions to form fused pyrimidine (B1678525) rings, such as pyrazolo[1,5-a]pyrimidines. These compounds are recognized for their biological activities and are of great interest in drug discovery. nih.govresearchgate.netnih.gov
Furthermore, the pyrazole ring itself can be functionalized. For example, the nitrogen atoms of the pyrazole can participate in cycloaddition reactions. One potential synthetic route towards triazole-pyrazole hybrids could involve the conversion of the acetic acid to an amino group, followed by diazotization and subsequent reaction to form a triazole ring. nih.gov The synthesis of such hybrid molecules is a growing area of research due to their potential for synergistic biological effects.
Table 1: Potential Synthetic Transformations of this compound for Heterocycle Synthesis
| Starting Material | Reagents and Conditions | Product Heterocycle | Potential Application Area |
| This compound | 1. SOCl₂, 2. Amine, 3. Cyclizing agent (e.g., DMF-DMA) | Pyrazolo[1,5-a]pyrimidine | Medicinal Chemistry |
| This compound | 1. Curtius rearrangement, 2. Diazotization, 3. Azide-alkyne cycloaddition | Triazole-pyrazole hybrid | Agrochemicals, Pharmaceuticals |
Synthetic Intermediates for Complex Organic Molecules
Beyond the synthesis of novel heterocycles, this compound can serve as a key intermediate in the total synthesis of more complex natural products or designed molecules. The carboxylic acid functionality allows for peptide-like coupling reactions with amines, while the pyrazole ring can be a pharmacophore or a directing group in subsequent transformations. The strategic placement of the methyl group on the pyrazole ring can also influence the regioselectivity of further reactions, providing a level of control in the synthetic sequence.
Investigation in Corrosion Inhibition Research
The presence of nitrogen heteroatoms and the potential for strong adsorption onto metal surfaces make pyrazole derivatives, including this compound and its derivatives, promising candidates for corrosion inhibitors.
Adsorption Characteristics on Metal Surfaces
Research on derivatives of this compound, such as N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate (MPAPB), has demonstrated significant corrosion inhibition for steel in acidic media. nih.govacs.orgnih.govresearchgate.net The inhibition is attributed to the adsorption of the inhibitor molecules on the metal surface, forming a protective film. This adsorption process can be investigated through various adsorption isotherms, with the Langmuir isotherm often providing a good fit for the experimental data, suggesting the formation of a monolayer on the metal surface. nih.govacs.orgnih.gov The strength and nature of this adsorption are influenced by the electronic structure of the inhibitor, the nature of the metal, and the corrosive environment.
Table 2: Adsorption and Inhibition Efficiency of a this compound Derivative (MPAPB) on C38 Steel in 1 M HCl
| Inhibitor Concentration (mM) | Inhibition Efficiency (%) | Surface Coverage (θ) |
| 0.1 | 75.3 | 0.753 |
| 0.5 | 85.1 | 0.851 |
| 1.0 | 90.2 | 0.902 |
Data derived from studies on N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate. nih.govacs.org
Electrochemical Mechanisms of Protective Film Formation
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are crucial for elucidating the mechanism of corrosion inhibition. For derivatives of this compound, potentiodynamic polarization studies have shown that they can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nih.govacs.orgnih.govresearchgate.net
EIS measurements provide further insight into the protective film's properties. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor indicate the formation of a less conductive and thicker protective layer at the metal-solution interface. nih.govacs.orgnih.gov This barrier effectively hinders the charge transfer processes responsible for corrosion.
Table 3: Electrochemical Parameters for C38 Steel in 1 M HCl in the Absence and Presence of a this compound Derivative (MPAPB) at 1.0 mM
| Condition | Corrosion Current Density (Icorr) (µA/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double-Layer Capacitance (Cdl) (µF/cm²) |
| Blank (1 M HCl) | 546 | 45 | 120 |
| With Inhibitor | 53 | 480 | 65 |
Data derived from studies on N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate. nih.govacs.org
Exploration of Potential in Material Science (e.g., Fluorescent Probes, Functional Materials)
The pyrazole scaffold is a key component in many fluorescent molecules due to its electronic properties and synthetic accessibility. nih.gov This opens up avenues for the application of this compound in the development of advanced materials.
By chemically modifying the carboxylic acid group of this compound, it is possible to synthesize novel fluorescent probes. For instance, coupling the carboxylic acid with a fluorophore or a recognition moiety could lead to sensors for specific ions or molecules. The pyrazole ring can act as an electron donor or acceptor in a photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) process, which are common mechanisms for fluorescence sensing. nih.gov
The development of pyrazoline-based fluorescent probes for the detection of analytes like picric acid highlights the potential of this class of compounds. researchgate.net While specific data for this compound-based probes is not yet abundant, the foundational chemistry suggests significant promise.
Table 4: Photophysical Properties of Representative Pyrazole-Based Fluorescent Probes
| Probe Structure | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Target Analyte |
| Pyrazoline-Benzothiazole conjugate | 362 | 474 | - | Picric Acid |
| Celecoxib-based NIR probe | 648 | 673 | - | Cyclooxygenase 2 (COX-2) |
| (Pyrazolin-3-yl) phenyl acrylate | - | 490 (enhanced with analyte) | - | Glutathione |
Data from studies on various pyrazole derivatives. nih.govresearchgate.net
The ability to functionalize both the pyrazole ring and the acetic acid side chain also allows for the incorporation of this molecule into larger polymeric structures. This could lead to the creation of functional materials with tailored optical, electronic, or thermal properties for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and smart coatings.
Emerging Research Areas and Interdisciplinary Collaborations
The unique structural characteristics of this compound, featuring both a versatile pyrazole ring and a reactive carboxylic acid group, position it as a valuable building block in advanced chemical research. These functional groups are adept at forming hydrogen bonds and coordinating with metal ions, opening up new avenues in supramolecular chemistry and analytical sensor development.
Integration with Supramolecular Chemistry for Advanced Architectures
The field of supramolecular chemistry focuses on creating complex, functional systems from molecular components held together by non-covalent interactions. Derivatives of this compound are proving to be exceptional candidates for designing sophisticated molecular architectures through processes like self-assembly and crystal engineering.
Detailed analysis of the crystal structure of pyrazole derivatives, such as 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, provides critical insights into the specific intermolecular forces at play. nih.gov Techniques like Hirshfeld surface analysis reveal how interactions, including strong N—H⋯N and N—H⋯O hydrogen bonds and π–π stacking, dictate the formation of highly ordered structures like centrosymmetric tetramers in the solid state. nih.gov This fundamental understanding of molecular recognition and assembly is crucial for the rational design of new materials with desired properties.
Furthermore, the core pyrazole structure is integral to creating functional materials for specific applications. For instance, N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB), a derivative, has been synthesized and identified as a highly effective corrosion inhibitor for C38 steel in acidic environments. nih.govnih.gov This molecule functions by adsorbing onto the steel surface, forming a protective self-assembled layer that impedes both anodic and cathodic corrosion reactions. nih.govacs.org The adsorption process, which fits the Langmuir isotherm, involves a combination of physical and chemical interactions, highlighting the role of the molecule's heteroatoms and π-electron systems. nih.govresearchgate.net This demonstrates a practical application of supramolecular principles, where molecules derived from the this compound scaffold self-assemble at an interface to create a functional protective architecture.
Table 1: Research Findings on Supramolecular Architectures from Pyrazole Derivatives
Novel Applications in Analytical Chemistry and Sensor Development
The development of chemical sensors that are both selective and sensitive for detecting specific ions and molecules is a significant area of research. Pyrazole derivatives are excellent candidates for such applications due to their inherent ability to act as chelating ligands for metal ions. nih.govnih.gov The strategic combination of the pyrazole moiety with other functional groups can lead to the creation of advanced chemosensors that signal the presence of an analyte through a measurable change, such as color or fluorescence. nih.govrsc.org
An emerging research direction involves incorporating the pyrazole scaffold into larger, more complex sensor molecules. A notable example is the synthesis of 5-((8-hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic acid. mdpi.com This molecule is created through an azo coupling reaction that links a pyrazole derivative with 8-hydroxyquinoline (B1678124) (oxine), another well-known chelating agent. mdpi.comrroij.com The resulting azo compound possesses multiple binding sites from both the pyrazole and 8-hydroxyquinoline moieties, making it a promising candidate for the colorimetric detection of metal ions. mdpi.com The principle behind such sensors is that the coordination of a metal ion to the ligand alters the molecule's electronic properties, leading to a distinct and observable color change. nih.gov
The design of these chemosensors often involves modifying a fluorophore or chromophore with an ion-specific recognition unit (ionophore). mdpi.com In the case of the pyrazole-oxine hybrid, the combined structure acts as the ionophore, while the extended conjugated system of the azo dye serves as the chromophore. This interdisciplinary approach, blending synthetic organic chemistry with analytical principles, paves the way for new tools for environmental monitoring and biological analysis. rsc.org
Table 2: Design of a Pyrazole-Based Colorimetric Sensor
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(5-methyl-1H-pyrazol-3-yl)acetic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as condensation of hydrazine derivatives with β-keto esters or ketones to form the pyrazole ring, followed by functionalization to introduce the acetic acid moiety. Key steps include:
- Ring formation : Cyclocondensation of hydrazine with diketones or β-keto esters under reflux conditions (e.g., ethanol or acetic acid as solvents) .
- Acetic acid introduction : Alkylation or nucleophilic substitution reactions, often requiring pH control (e.g., basic conditions for deprotonation) .
- Optimization : Yield and purity depend on temperature, solvent polarity, and stoichiometric ratios. For example, prolonged reaction times may lead to side products like over-alkylated derivatives .
Q. Which analytical techniques are most reliable for characterizing the structural and chemical properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming the pyrazole ring substitution pattern and acetic acid linkage. Aromatic protons in the pyrazole ring typically resonate at δ 6.0–7.5 ppm, while the methyl group at C5 appears as a singlet near δ 2.3 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 140.14 (CHNO) .
- X-ray Crystallography : SHELXL refinement (via programs like SHELX-2015) resolves crystal packing and hydrogen-bonding networks, particularly useful for polymorphism studies .
Intermediate Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize side products?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction homogeneity but may increase byproduct formation. Ethanol/water mixtures balance reactivity and selectivity .
- Catalysts : Use of Lewis acids (e.g., ZnCl) accelerates cyclization but requires post-reaction neutralization to prevent degradation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (from ethanol/water) improves purity. Purity >95% is achievable with gradient elution .
Q. What structural modifications to the pyrazole ring or acetic acid moiety enhance bioactivity, and how are these changes validated?
- Methodological Answer :
- Substituent effects : Electron-withdrawing groups (e.g., -NO) at the pyrazole C3 position increase metabolic stability, while bulky substituents (e.g., phenyl) may hinder receptor binding .
- Bioactivity validation :
- In vitro assays : Test derivatives for enzyme inhibition (e.g., COX-2) using fluorometric or colorimetric assays .
- SAR tables :
| Substituent Position | Functional Group | Bioactivity (IC) | Reference |
|---|---|---|---|
| C5 (pyrazole) | -CH | 12.3 µM (COX-2) | |
| C3 (pyrazole) | -NO | 8.7 µM (COX-2) |
Advanced Research Questions
Q. How can contradictions in reported biological activities of pyrazole derivatives be resolved?
- Methodological Answer : Discrepancies often arise from:
- Purity variability : Impurities (e.g., unreacted hydrazine) can skew assay results. Validate via HPLC (≥98% purity) before testing .
- Assay conditions : Differences in buffer pH or cell lines (e.g., HEK293 vs. HeLa) alter potency. Standardize protocols using OECD guidelines .
- Crystallographic data : Use SHELXL to confirm stereochemical consistency across studies. For example, tautomeric forms (pyrazole vs. pyrazolone) may explain divergent activities .
Q. What strategies are effective for resolving crystallographic disorder in this compound derivatives?
- Methodological Answer :
- Twinning refinement : SHELXL’s TWIN command handles twinned crystals by partitioning diffraction data into domains .
- Hydrogen-bond analysis : Graph set analysis (e.g., Etter’s rules) identifies persistent motifs (e.g., R_2$$^2(8) dimers) to model disorder .
- Thermal parameters : Anisotropic refinement of ADPs (Atomic Displacement Parameters) distinguishes static disorder from dynamic motion .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer :
- DFT calculations : Gaussian-09 with B3LYP/6-31G* basis set calculates Fukui indices to identify nucleophilic (pyrazole N1) and electrophilic (acetic acid carbonyl) sites .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water vs. DMSO) on reaction pathways using GROMACS. For example, aqueous environments favor acetate deprotonation, enhancing electrophilicity .
Data Contradiction and Resolution Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
